molecular formula C14H14ClNO4S B4655082 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide

3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No.: B4655082
M. Wt: 327.8 g/mol
InChI Key: AWAAHKCRCXINRF-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring substituted with chloro and methoxy groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:

    Nitration and Reduction: The starting material, 3-chloro-4-methoxybenzenesulfonyl chloride, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonamide Formation: The amine is then reacted with 3-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Use of continuous flow reactors for efficient mixing and heat transfer.
  • Implementation of automated systems for precise control of reaction parameters.
  • Purification steps such as recrystallization or chromatography to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert them to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts with boronic acids or organostannanes under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents and enzyme inhibitors.

    Biological Studies: Employed in studies to understand the interaction with biological targets such as enzymes and receptors.

    Material Science: Utilized in the synthesis of functional materials with specific properties.

    Chemical Biology: Applied in the development of chemical probes for studying biological processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
  • 3-chloro-4-methoxy-N-(3-methylphenyl)benzenesulfonamide
  • 3-chloro-4-methoxy-N-(4-methylphenyl)benzenesulfonamide

Uniqueness

3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-19-11-5-3-4-10(8-11)16-21(17,18)12-6-7-14(20-2)13(15)9-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAAHKCRCXINRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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